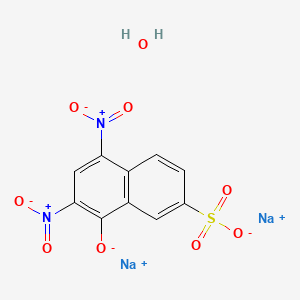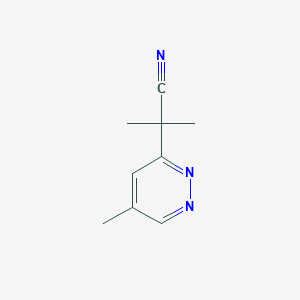
5-Methoxy-1-methyl-1H-indazole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-1-methyl-1H-indazole-3-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound features a methoxy group at the 5-position, a methyl group at the 1-position, and a carbonitrile group at the 3-position of the indazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-methyl-1H-indazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-1-methyl-1H-indazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Major Products Formed
Oxidation: 5-Hydroxy-1-methyl-1H-indazole-3-carbonitrile
Reduction: 5-Methoxy-1-methyl-1H-indazole-3-amine
Substitution: Various substituted indazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-Methoxy-1-methyl-1H-indazole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 5-Methoxy-1-methyl-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological activity being studied. For example, in anticancer research, it may inhibit cell proliferation by interfering with DNA synthesis or repair mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methyl-1H-indazole-3-carbonitrile
- 5-Methoxy-1H-indazole-3-carbaldehyde
- 1-Methyl-1H-indazole-3-carbonitrile
Uniqueness
5-Methoxy-1-methyl-1H-indazole-3-carbonitrile is unique due to the presence of both a methoxy group and a carbonitrile group on the indazole ring. This combination of functional groups imparts specific chemical properties and biological activities that are distinct from other indazole derivatives. The methoxy group can enhance the compound’s solubility and stability, while the carbonitrile group can participate in various chemical reactions, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C10H9N3O |
|---|---|
Poids moléculaire |
187.20 g/mol |
Nom IUPAC |
5-methoxy-1-methylindazole-3-carbonitrile |
InChI |
InChI=1S/C10H9N3O/c1-13-10-4-3-7(14-2)5-8(10)9(6-11)12-13/h3-5H,1-2H3 |
Clé InChI |
NIBGRTBITLCLSQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)OC)C(=N1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12958150.png)











